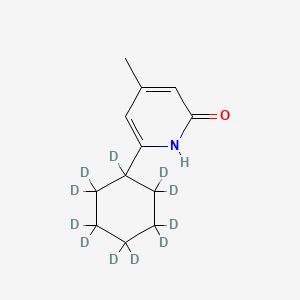
N-Deshydroxy Ciclopirox-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Deshydroxy Ciclopirox-d11 is a stable isotope-labeled analogue of N-Deshydroxy Ciclopirox, which is an impurity of Ciclopirox. The compound has a molecular formula of C12H6D11NO and a molecular weight of 202.34 . It is primarily used in scientific research for various analytical and experimental purposes.
Preparation Methods
The synthesis of N-Deshydroxy Ciclopirox-d11 involves the incorporation of deuterium atoms into the cyclohexyl ring of N-Deshydroxy Ciclopirox. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods often involve the use of specialized equipment and reagents to ensure the high purity and isotopic labeling of the compound.
Chemical Reactions Analysis
N-Deshydroxy Ciclopirox-d11 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Deshydroxy Ciclopirox-d11 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of compounds.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of N-Deshydroxy Ciclopirox-d11 is not well-documented. as an analogue of Ciclopirox, it may exhibit similar properties. Ciclopirox acts by chelating polyvalent metal cations, such as iron and aluminum, which are essential cofactors for various enzymes. This chelation disrupts the normal function of these enzymes, leading to antifungal and antibacterial effects .
Comparison with Similar Compounds
N-Deshydroxy Ciclopirox-d11 is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. Similar compounds include:
N-Deshydroxy Ciclopirox: The non-labeled version of the compound.
Ciclopirox: The parent compound, which is used as an antifungal agent.
Ciclopirox Olamine: A salt form of Ciclopirox used in various pharmaceutical formulations
These compounds share similar chemical structures but differ in their specific applications and properties.
Properties
IUPAC Name |
4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14)/i2D2,3D2,4D2,5D2,6D2,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGUFDUEIADEJP-WOHCQCBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2)C)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)
![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)
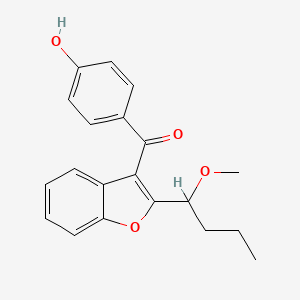

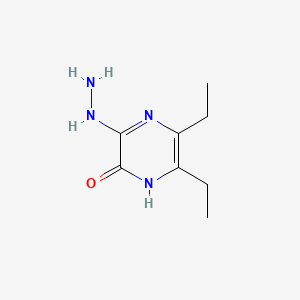
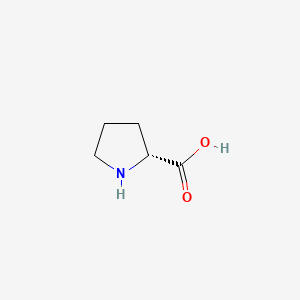

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)

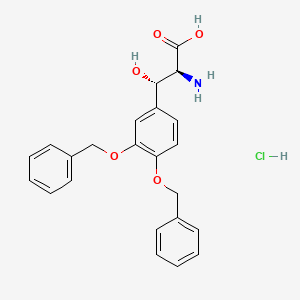
![2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride](/img/structure/B589412.png)
